3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzamide ring. Additionally, it contains a pyrazolyl-pyridine moiety attached via a methylene bridge to the nitrogen atom of the benzamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are typically the result of the compound interacting with its targets and causing changes in their function.
Biochemical Pathways
It’s known that compounds with similar structures can affect a wide range of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that the effects could be diverse, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Cellular Effects
Similar compounds have been shown to exhibit antileishmanial and antimalarial activities , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling , which involves the formation of a new Pd–C bond through oxidative addition and transmetalation . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have dose-dependent effects in animal models.
Metabolic Pathways
It is known to participate in Suzuki–Miyaura coupling , suggesting that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Transport and Distribution
Its participation in Suzuki–Miyaura coupling suggests that it may interact with various transporters or binding proteins and influence its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Pyrazolyl-Pyridine Intermediate
Starting Materials: 1-methyl-1H-pyrazole and 3-bromopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
-
Coupling with Benzamide
Starting Materials: 3-fluoro-4-methoxybenzoyl chloride and the pyrazolyl-pyridine intermediate.
Reaction Conditions: The coupling reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
-
Final Product Formation
- The resulting intermediate is then subjected to further purification steps, including recrystallization or chromatography, to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the benzamide moiety can yield the corresponding amine.
-
Substitution
- The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: The compound’s structure allows it to bind to specific receptors, which can be explored in pharmacological research.
Medicine
Drug Development: Due to its potential biological activity, it can be a lead compound in the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biological targets.
Industry
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: Its derivatives can be used in the formulation of various pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
- 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
- Structural Features : The presence of both the fluorine atom and the methoxy group on the benzamide ring, along with the pyrazolyl-pyridine moiety, makes this compound unique compared to its analogs.
- Biological Activity : The specific arrangement of functional groups can result in distinct biological activities, making it a valuable compound for targeted research.
This detailed overview provides a comprehensive understanding of 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-11-15(10-22-23)14-5-12(7-20-9-14)8-21-18(24)13-3-4-17(25-2)16(19)6-13/h3-7,9-11H,8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLCMPOWNYDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.